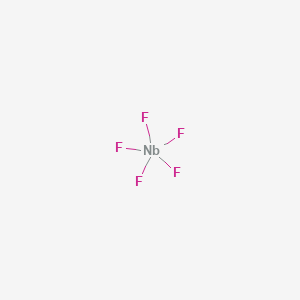

Niob(V)-fluorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a colorless, hygroscopic solid that reacts with water and is slightly soluble in chloroform, carbon disulfide, and sulfuric acid . This compound is notable for its high reactivity and is used in various chemical processes and industrial applications.

Wissenschaftliche Forschungsanwendungen

Niobium(V) fluoride has several applications in scientific research and industry:

Starting Material: It is used as a starting material to prepare other niobium compounds.

Intermediate in Metal Recovery: It acts as an intermediate during the recovery of niobium metal.

Catalysis: Due to its strong Lewis acidity, it is used in various catalytic processes.

Superconducting Materials: Niobium-based compounds are used in superconducting materials for applications such as MRI scanners.

Wirkmechanismus

Target of Action

Niobium(V) fluoride, also known as niobium pentafluoride, is an inorganic compound that primarily targets metallic materials due to its strong Lewis acid properties . It is often used as a starting material to prepare other niobium compounds .

Mode of Action

Niobium(V) fluoride interacts with its targets through a series of reduction processes. In a research, the reduction mechanism of Niobium(V) under various fluoride ion to niobium ion ratios was investigated. The electrode reduction process of Niobium(V) ion was found to be shortened to Niobium(V) → Niobium(III) → Niobium when the ratio was equal to 1.0. Furthermore, the electrode reduction process of Niobium(V) ion transforms to Niobium(V) → Niobium(IV) → Niobium when the ratio was greater than or equal to 5.0 .

Biochemical Pathways

It is known that high levels of fluoride can activate apoptotic pathways

Pharmacokinetics

It is known that niobium(v) fluoride is a colorless solid with a molar mass of 18790 g/mol . It is slightly soluble in chloroform, carbon disulfide, and sulfuric acid . It reacts with water , which may affect its bioavailability.

Result of Action

The result of Niobium(V) fluoride’s action is the production of reduced forms of niobium, such as Niobium(III) and Niobium(IV), depending on the fluoride ion to niobium ion ratio . Metallic niobium can be collected on a molybdenum electrode under the condition of higher fluoride content after electrolysis in the melt .

Action Environment

The action of Niobium(V) fluoride is influenced by environmental factors such as the presence of other ions and the temperature. For instance, the reduction process of Niobium(V) ion is affected by the fluoride ion to niobium ion ratio . Additionally, Niobium(V) fluoride has a melting point of 72 to 73 °C and a boiling point of 236 °C , which may influence its stability and efficacy under different environmental conditions.

Vorbereitungsmethoden

Niobium(V) fluoride can be synthesized through several methods:

- This involves the treatment of niobium metal with fluorine gas:

Direct Fluorination: 2Nb+5F2→2NbF5

Niobium(V) chloride reacts with fluorine gas to produce niobium(V) fluoride and chlorine gas:Fluorination of Niobium(V) Chloride: 2NbCl5+5F2→2NbF5+5Cl2

The solid structure of niobium(V) fluoride consists of tetramers, which is similar to the structure of tungsten oxytetrafluoride .

Analyse Chemischer Reaktionen

Niobium(V) fluoride undergoes various chemical reactions, including:

- It reacts with hydrogen fluoride to form a superacid, hydrogen heptafluoroniobate:

Reaction with Hydrogen Fluoride: NbF5+HF→H2NbF7

In hydrofluoric acid, niobium(V) fluoride converts to heptafluoroniobate and pentafluorooxoniobate:Hydrolysis: NbF5+HF→[NbF7]2−+[NbF5O]2−

These reactions are significant in the separation of niobium and tantalum through the Marignac process .

Vergleich Mit ähnlichen Verbindungen

Niobium(V) fluoride can be compared with other similar compounds such as:

Niobium(V) Chloride (NbCl₅): Unlike niobium(V) fluoride, niobium(V) chloride forms a dimeric structure (edge-shared bioctahedron) instead of a tetrameric structure.

Tantalum(V) Fluoride (TaF₅): Tantalum(V) fluoride has similar chemical properties and is used in similar applications, but it has different reactivity and structural characteristics.

Vanadium(V) Fluoride (VF₅): Vanadium(V) fluoride forms different complexes and has distinct chemical behavior compared to niobium(V) fluoride.

Niobium(V) fluoride’s unique properties, such as its strong Lewis acidity and ability to form stable complexes, make it a valuable compound in various chemical and industrial applications.

Eigenschaften

CAS-Nummer |

7783-68-8 |

|---|---|

Molekularformel |

F5Nb |

Molekulargewicht |

187.89839 g/mol |

IUPAC-Name |

niobium(5+);pentafluoride |

InChI |

InChI=1S/5FH.Nb/h5*1H;/q;;;;;+5/p-5 |

InChI-Schlüssel |

AOLPZAHRYHXPLR-UHFFFAOYSA-I |

SMILES |

F[Nb](F)(F)(F)F |

Kanonische SMILES |

[F-].[F-].[F-].[F-].[F-].[Nb+5] |

Key on ui other cas no. |

7783-68-8 |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.